

Chemical and physical properties of O-Methyllinalool, (-)-

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	O-Methyllinalool, (-)-	
Cat. No.:	B15183299	Get Quote

O-Methyllinalool, (-)-: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methyllinalool, **(-)-**, also known as **(-)-**3-methoxy-3,7-dimethylocta-1,6-diene, is a naturally occurring monoterpenoid ether. As the levorotatory enantiomer of O-methyllinalool, it possesses a distinct stereochemistry that is crucial in determining its biological and sensory properties. This technical guide provides an in-depth overview of the chemical and physical properties, experimental protocols for synthesis and analysis, and known biological activities of **O-Methyllinalool**, **(-)-**. The information presented is intended to support research and development efforts in fields such as pharmacology, medicinal chemistry, and fragrance science.

Chemical and Physical Properties

The physicochemical properties of **O-Methyllinalool, (-)-** are essential for its handling, formulation, and analysis. While experimental data for the pure (-)-enantiomer is not extensively documented in publicly available literature, the properties of the racemic mixture provide a useful reference. It is important to note that enantiomers share identical physical

properties such as boiling point, melting point, and density, but differ in their interaction with plane-polarized light (optical rotation).

Table 1: Chemical and Physical Properties of O-Methyllinalool

Property	Value	Source
IUPAC Name	(-)-3-methoxy-3,7- dimethylocta-1,6-diene	N/A
Molecular Formula	C11H20O	[1]
Molecular Weight	168.28 g/mol	[1]
Appearance	Colorless liquid (presumed)	N/A
Odor	Floral and citrus	[1]
Boiling Point	Data not available for the enantiomer. The related compound, linalool, has a boiling point of 198 °C.	[2]
Melting Point	Data not available	N/A
Density	Data not available for the enantiomer. The related compound, linalool, has a density of approximately 0.86 g/cm ³ .	[2]
Solubility	Data not available. Presumed to be soluble in organic solvents and poorly soluble in water, similar to other monoterpenoids.	N/A
Specific Rotation ([α]D)	Data not available	N/A
Vapor Pressure	Data not available for the enantiomer. Vapor pressure data for linalool is available and ranges from 81 Pa to 1250 Pa between 314 K and 354 K.	N/A
Refractive Index	Data not available for the enantiomer. The related	[2]

compound, linalool, has a refractive index of approximately 1.46.

Experimental Protocols Synthesis of O-Methyllinalool, (-)-

The synthesis of **O-Methyllinalool**, **(-)**- can be achieved through the methylation of (-)-linalool. A common method for this transformation is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with a methylating agent.

Protocol: Williamson Ether Synthesis of O-Methyllinalool, (-)-

Materials:

- (-)-Linalool
- Sodium hydride (NaH) or other suitable base (e.g., potassium hydride)
- Anhydrous tetrahydrofuran (THF) or other aprotic solvent
- Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- · Diethyl ether or other extraction solvent
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen),
 dissolve (-)-linalool in anhydrous THF.
- Cool the solution to 0 °C in an ice bath.

- Carefully add sodium hydride (as a 60% dispersion in mineral oil) portion-wise to the stirred solution. Hydrogen gas will evolve.
- Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases, to ensure complete formation of the alkoxide.
- Slowly add methyl iodide or dimethyl sulfate to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for several hours or overnight.
 Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
- Transfer the mixture to a separatory funnel and extract with diethyl ether.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude **O-Methyllinalool**, (-)-.
- Purify the crude product by column chromatography on silica gel or by distillation.

Purification and Analysis

Purification of **O-Methyllinalool**, **(-)-** is typically achieved by flash column chromatography or distillation. The purity and identity of the compound can be confirmed using various analytical techniques.

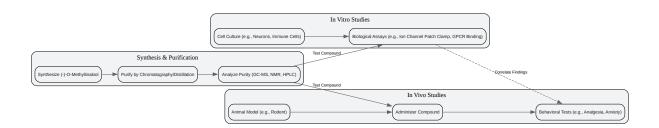
Analytical Methods:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing
the purity of volatile compounds like O-Methyllinalool. A chiral GC column can be used to
separate the enantiomers and determine the enantiomeric excess (ee) of the synthesized
product.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used
 to confirm the chemical structure of O-Methyllinalool. The spectra will show characteristic
 peaks corresponding to the different protons and carbons in the molecule.
- High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another effective method for separating the enantiomers of O-Methyllinalool and determining the enantiomeric purity.
 [4][5][6][7]
- Polarimetry: The specific rotation of the purified **O-Methyllinalool**, **(-)-** can be measured using a polarimeter to confirm its optical activity and enantiomeric purity.

Biological Activity and Signaling Pathways

While the specific biological activities and signaling pathways of **O-Methyllinalool**, **(-)**- are not extensively studied, research on the related compound, linalool, provides valuable insights into its potential pharmacological effects. Linalool has been shown to interact with the central and peripheral nervous systems, exhibiting sedative, anxiolytic, anticonvulsant, and analgesic properties.


Potential Signaling Pathways:

Based on studies of linalool and other monoterpenoids, **O-Methyllinalool**, **(-)-** may modulate the activity of several key signaling pathways:

- Ion Channels: Linalool has been reported to affect the function of various ion channels, including voltage-gated sodium channels and nicotinic acetylcholine receptors.[8][9][10] This modulation of ion channel activity could underlie its effects on neuronal excitability.
- G-Protein Coupled Receptors (GPCRs): Many odorant molecules, including
 monoterpenoids, exert their effects by interacting with GPCRs in the olfactory system. It is
 plausible that O-Methyllinalool, (-)- could also interact with other GPCRs throughout the
 body, leading to a range of physiological responses.[11][12][13]

Diagram of a Potential Experimental Workflow for Investigating Biological Activity:

Click to download full resolution via product page

Caption: Experimental workflow for investigating the biological activity of O-Methyllinalool, (-)-.

Conclusion

O-Methyllinalool, (-)- is a chiral monoterpenoid with potential applications in various scientific and industrial fields. This technical guide has summarized the available information on its chemical and physical properties, provided a general protocol for its synthesis, and outlined potential avenues for investigating its biological activity. Further research is needed to fully characterize the specific properties and mechanisms of action of this enantiomer, which will be crucial for unlocking its full potential in drug development and other applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

- 1. Buy O-Methyllinalool, (-)- | 137958-48-6 [smolecule.com]
- 2. Linalool [webbook.nist.gov]
- 3. Vapor pressure measurements on linalool using a rapid and inexpensive method suitable for cannabis-associated terpenes PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations -PMC [pmc.ncbi.nlm.nih.gov]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Putative Mode of Action of the Monoterpenoids Linalool, Methyl Eugenol, Estragole, and Citronellal on Ligand-Gated Ion Channels [engineering.org.cn]
- 9. Linalool modifies the nicotinic receptor-ion channel kinetics at the mouse neuromuscular junction PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. embopress.org [embopress.org]
- 12. Molecular insights into GPCR mechanisms for drugs of abuse PMC [pmc.ncbi.nlm.nih.gov]
- 13. The 'magic tail' of G protein-coupled receptors: an anchorage for functional protein networks PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical and physical properties of O-Methyllinalool, (-)-]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15183299#chemical-and-physical-properties-of-o-methyllinalool]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com